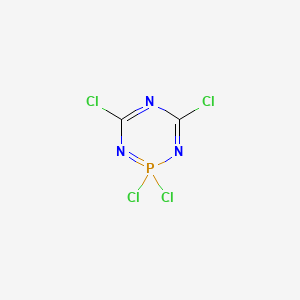
3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride is a chemical compound with the molecular formula C20H26ClNO3. It is a derivative of benzophenone, characterized by the presence of diethylaminomethyl and dimethoxy groups on the benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride typically involves the reaction of 2,4-dimethoxybenzophenone with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted benzophenone derivatives
Wissenschaftliche Forschungsanwendungen
3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride involves its interaction with specific molecular targets. It can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. The compound’s diethylaminomethyl group can interact with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4-methoxybenzophenone (BP-3)
- 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone (BP-6)
- 2,2′-Dihydroxy-4-methoxybenzophenone (BP-8)
Uniqueness
3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethylaminomethyl group enhances its solubility and reactivity compared to other benzophenone derivatives .
Eigenschaften
CAS-Nummer |
58324-27-9 |
|---|---|
Molekularformel |
C20H26ClNO3 |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
(3-benzoyl-2,6-dimethoxyphenyl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-5-21(6-2)14-17-18(23-3)13-12-16(20(17)24-4)19(22)15-10-8-7-9-11-15;/h7-13H,5-6,14H2,1-4H3;1H |
InChI-Schlüssel |
INWDTEINWUVNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC1=C(C=CC(=C1OC)C(=O)C2=CC=CC=C2)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


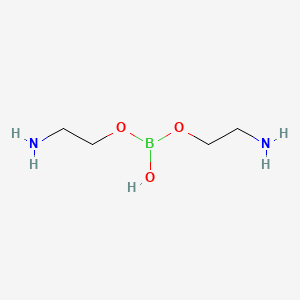
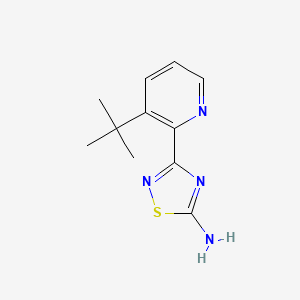
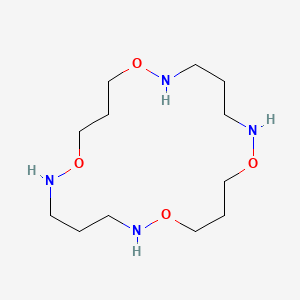
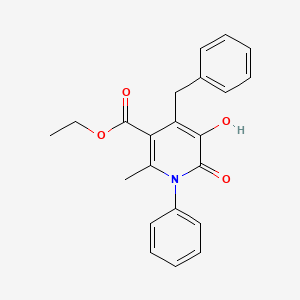
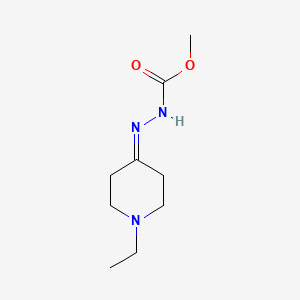
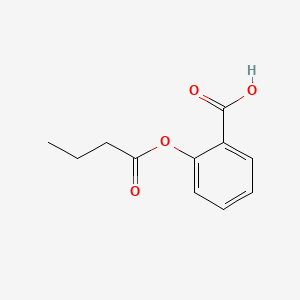

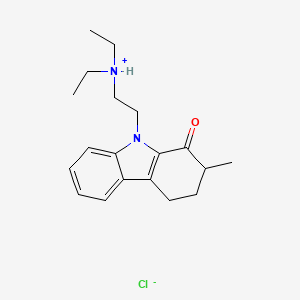
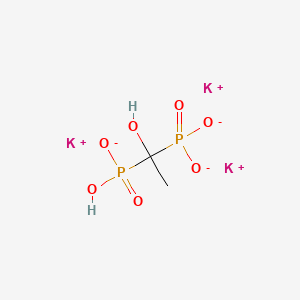

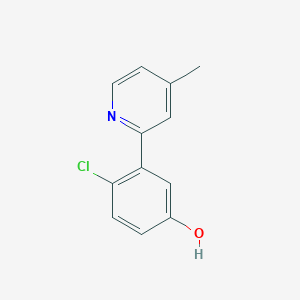

![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
